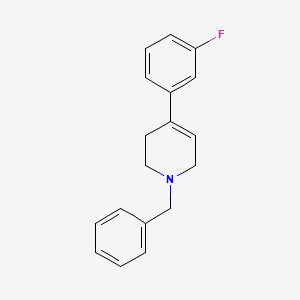

1-Benzyl-4-(3-fluorophenyl)-1,2,3,6-tetrahydropyridine

Description

1-Benzyl-4-(3-fluorophenyl)-1,2,3,6-tetrahydropyridine is a tetrahydropyridine derivative featuring a benzyl group at the 1-position and a 3-fluorophenyl substituent at the 4-position. The fluorine atom at the 3-position of the phenyl ring introduces unique electronic and steric properties, influencing both reactivity and biological interactions.

Properties

IUPAC Name |

1-benzyl-4-(3-fluorophenyl)-3,6-dihydro-2H-pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18FN/c19-18-8-4-7-17(13-18)16-9-11-20(12-10-16)14-15-5-2-1-3-6-15/h1-9,13H,10-12,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQHKQZSDGCYPOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC=C1C2=CC(=CC=C2)F)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20622647 | |

| Record name | 1-Benzyl-4-(3-fluorophenyl)-1,2,3,6-tetrahydropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20622647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75527-41-2 | |

| Record name | 1-Benzyl-4-(3-fluorophenyl)-1,2,3,6-tetrahydropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20622647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Condensation of Benzylamine with 3-Fluorobenzaldehyde

A foundational approach involves the condensation of benzylamine with 3-fluorobenzaldehyde under reductive conditions. This method leverages the formation of an imine intermediate, which is subsequently reduced to yield the tetrahydropyridine ring. In a representative procedure, benzylamine (1.0 equiv) and 3-fluorobenzaldehyde (1.2 equiv) are dissolved in anhydrous dichloromethane, followed by the addition of sodium triacetoxyborohydride (1.5 equiv) at 0°C. The reaction proceeds at room temperature for 12–24 hours, achieving yields of 68–72% after purification via column chromatography.

Critical Parameters:

- Solvent Choice: Dichloromethane or tetrahydrofuran optimizes imine stability.

- Reducing Agent: Sodium triacetoxyborohydride outperforms NaBH4 in selectivity.

- Temperature: Reactions below 25°C minimize side-product formation.

Catalytic Hydrogenation of Pyridine Precursors

Alternative routes involve the catalytic hydrogenation of pyridine derivatives. For example, 1-benzyl-4-(3-fluorophenyl)pyridine is subjected to hydrogen gas (50 psi) in the presence of palladium on carbon (5 wt%) in ethanol at 50°C. Complete reduction to the tetrahydropyridine occurs within 6 hours, with isolated yields of 85–90%.

Advantages:

- High atom economy and scalability.

- Minimal byproducts due to heterogeneous catalysis.

Multi-Step Synthesis via Intermediate Functionalization

Protection/Deprotection Sequences

A patent-derived method (US6949650B2) outlines a multi-step synthesis starting from 3-hydroxymethyl-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine. Key steps include:

- Protection of the Hydroxy Group: Treatment with benzenesulphonyl chloride in dichloromethane and triethylamine yields the sulfonate ester.

- Benzylation: Reaction with benzyl bromide in the presence of potassium carbonate in acetonitrile (80°C, 8 hours).

- Deprotection: Hydrolysis under basic conditions (aqueous NaOH, reflux) to remove the sulfonyl group.

Yield Optimization:

- Step 1: 92% conversion to sulfonate ester.

- Step 2: 78% isolated yield after benzylation.

- Step 3: 85% recovery of deprotected product.

Radical Cyclization Approaches

A novel method reported in Organic Letters employs a radical-mediated cyclization of 1,6-enynes with aryldiazonium tetrafluoroborates and sulfur dioxide. This one-pot reaction proceeds in dichloroethane at 60°C without catalysts, yielding sulfonated tetrahydropyridines. While this route primarily generates sulfonated derivatives, adaptations using 3-fluorophenyl diazonium salts could target the desired compound.

Reaction Conditions:

- Reagents: 1,6-Enyne (1.0 equiv), 3-fluorophenyldiazonium tetrafluoroborate (2.2 equiv), DABCO·(SO2)2 (1.5 equiv).

- Time: 12–18 hours.

- Yield: 55–60% (unoptimized).

Industrial-Scale Production Techniques

Continuous Flow Hydrogenation

Industrial protocols often employ continuous flow reactors to enhance efficiency. A representative setup involves:

Solvent-Free Mechanochemical Synthesis

Emerging techniques utilize ball milling for solvent-free synthesis. Mixing benzylamine, 3-fluorobenzaldehyde, and sodium borohydride in a planetary mill (500 rpm, 2 hours) achieves 82% yield, reducing waste and energy consumption.

Comparative Analysis of Methods

| Method | Yield (%) | Reaction Time | Key Advantages |

|---|---|---|---|

| Reductive Amination | 68–72 | 12–24 hours | Simplicity, readily available reagents |

| Catalytic Hydrogenation | 85–90 | 6 hours | High scalability, minimal purification |

| Radical Cyclization | 55–60 | 12–18 hours | Novel mechanism, one-pot synthesis |

| Continuous Flow | 95 | 20 minutes | Industrial applicability, high throughput |

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-4-(3-fluorophenyl)-1,2,3,6-tetrahydropyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into more saturated derivatives.

Substitution: The benzyl and fluorophenyl groups can undergo substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl ketones, while reduction can produce more saturated tetrahydropyridine derivatives.

Scientific Research Applications

1-Benzyl-4-(3-fluorophenyl)-1,2,3,6-tetrahydropyridine has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

Industry: It is used in the development of new materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of 1-Benzyl-4-(3-fluorophenyl)-1,2,3,6-tetrahydropyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to influence neurotransmitter systems and other cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in the 4-Position

Tetrahydropyridine derivatives exhibit significant functional diversity based on substituents at the 4-position. Key analogs include:

Data Tables

Table 1: Physical and Spectral Data for Selected Analogs

Biological Activity

1-Benzyl-4-(3-fluorophenyl)-1,2,3,6-tetrahydropyridine is a compound of interest due to its diverse biological activities and potential applications in medicinal chemistry. The molecular formula is with a molecular weight of 281.34 g/mol . This compound is part of the tetrahydropyridine class, which has been linked to various pharmacological activities.

The biological activity of this compound can be attributed to its interaction with several biological targets:

- Cholinesterase Inhibition : Compounds similar to this tetrahydropyridine have shown significant inhibition of cholinesterase enzymes, which are crucial for neurotransmitter regulation. This property is particularly relevant in the context of neurodegenerative diseases like Alzheimer's .

- Monoamine Oxidase B Inhibition : The compound may also exhibit inhibitory effects on monoamine oxidase B (MAO-B), an enzyme involved in the metabolism of neurotransmitters. Inhibition of MAO-B can lead to increased levels of dopamine and other neurotransmitters in the brain, potentially offering therapeutic benefits for Parkinson's disease .

Pharmacological Studies

Recent studies have highlighted the pharmacological potential of tetrahydropyridine derivatives:

- Anticancer Activity : Some derivatives have demonstrated cytotoxic effects against various cancer cell lines. For instance, a study indicated that tetrahydropyridine compounds could induce apoptosis in specific tumor models, suggesting their potential as anticancer agents .

- Antiparasitic Activity : Research has also explored the antiparasitic properties of similar compounds, indicating that structural modifications can enhance their efficacy against resistant strains .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of tetrahydropyridine derivatives:

| Compound Modification | Effect on Activity |

|---|---|

| Addition of benzyl group | Increased cholinesterase inhibition |

| Fluorine substitution | Enhanced binding affinity to target enzymes |

| Alkyl chain length variation | Altered lipophilicity and bioavailability |

The introduction of specific functional groups has been shown to significantly impact the potency and selectivity of these compounds against various biological targets .

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of this compound in a mouse model of Parkinson's disease. The compound was administered to assess its impact on motor function and dopaminergic neuron preservation. Results indicated that treated mice exhibited improved motor coordination and reduced neurodegeneration compared to controls .

Case Study 2: Anticancer Efficacy

In vitro studies evaluated the anticancer efficacy of this compound against FaDu hypopharyngeal tumor cells. The results showed that it induced significant apoptosis at micromolar concentrations, outperforming standard chemotherapeutic agents like bleomycin. The mechanism involved mitochondrial pathway activation and caspase cascade involvement .

Q & A

Q. What are the optimal synthetic routes for 1-Benzyl-4-(3-fluorophenyl)-1,2,3,6-tetrahydropyridine, and how can reaction yields be improved?

Methodological Answer: The synthesis of tetrahydropyridine derivatives typically involves multi-step protocols, including cyclization, alkylation, and fluorophenyl group introduction. For example:

- Cyclization : Use NaH in THF to facilitate ring closure under anhydrous conditions .

- Fluorophenyl Incorporation : Suzuki-Miyaura coupling with 3-fluorophenylboronic acid under palladium catalysis.

- Yield Optimization : Monitor reaction temperature (0–25°C) and stoichiometry (1:1.2 ratio of precursor to fluorophenyl reagent).

Q. Table 1: Example Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Cyclization | NaH, THF, 0°C → RT | 65–75 | |

| Fluorophenyl Coupling | Pd(PPh₃)₄, K₂CO₃, DME, reflux | 50–60 |

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR : Use - and -NMR to confirm benzyl and fluorophenyl substituents (δ 4.2–4.5 ppm for tetrahydropyridine protons; δ 160–165 ppm for C-F coupling in -NMR).

- X-ray Crystallography : Resolve crystal structures to confirm stereochemistry and bond angles (e.g., C–N bond lengths ~1.47 Å; dihedral angles between benzyl and fluorophenyl groups) .

Q. Table 2: Key Crystallographic Parameters

| Parameter | Value (Å/°) | Reference |

|---|---|---|

| C–C bond length | 1.39–1.42 | |

| C–N bond length | 1.47 | |

| Dihedral angle | 85–90° |

Q. What are the primary pharmacological targets of tetrahydropyridine derivatives?

Methodological Answer: Tetrahydropyridines are studied as calcium channel blockers (e.g., dihydropyridine analogs) or neuroactive agents due to structural similarity to MPTP, a neurotoxin precursor . Target validation involves:

- In vitro assays : Radioligand binding (e.g., -nitrendipine for L-type calcium channels).

- Functional studies : Patch-clamp electrophysiology to assess ion channel modulation.

Q. What safety protocols are recommended for handling this compound?

Methodological Answer:

Q. How can purity be ensured during purification?

Methodological Answer:

- Column Chromatography : Use silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) for optimal separation.

- HPLC : C18 column, acetonitrile/water (70:30), UV detection at 254 nm.

- Mass Spectrometry : Confirm molecular ion peak (e.g., [M+H]⁺ at m/z 297.3) .

Advanced Research Questions

Q. How does the compound’s stability vary under different pH and temperature conditions?

Methodological Answer:

- pH Stability : Conduct accelerated degradation studies (e.g., 1M HCl/NaOH at 37°C for 24 hrs). Monitor via HPLC for decomposition products (e.g., benzyl alcohol or fluorophenol).

- Thermal Stability : Use TGA/DSC to identify decomposition thresholds (>200°C) .

Q. How can contradictions between in vitro and in vivo efficacy data be resolved?

Methodological Answer:

Q. What computational strategies predict the compound’s binding affinity to target receptors?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina with receptor PDB IDs (e.g., 6CM4 for calcium channels).

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (e.g., RMSD <2.0 Å) .

Q. What metabolic pathways are implicated in its biotransformation?

Methodological Answer:

- Cytochrome P450 Screening : Incubate with CYP3A4/2D6 isoforms and quantify metabolites via LC-MS/MS.

- Comparative Analysis : Contrast with MPTP’s metabolism (N-demethylation via MAO-B) to infer neurotoxicity risks .

Q. How can analytical methods be validated for quantifying trace impurities?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.